molecular formula C9H8FNO2 B12063547 1-(2-Fluoro-4-pyridyl)cyclopropanecarboxylic acid

1-(2-Fluoro-4-pyridyl)cyclopropanecarboxylic acid

Cat. No.: B12063547
M. Wt: 181.16 g/mol
InChI Key: IPRCHWZZNKFHMV-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-pyridyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C9H8FNO2. It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a pyridine ring substituted with a fluorine atom at the 2-position.

Preparation Methods

The synthesis of 1-(2-Fluoro-4-pyridyl)cyclopropanecarboxylic acid typically involves the following steps:

    Cyclopropanation: The cyclopropane ring can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the carbonation of organometallic intermediates.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-(2-Fluoro-4-pyridyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted pyridine ring, using nucleophiles like amines or thiols, leading to the formation of substituted pyridines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions .

Scientific Research Applications

1-(2-Fluoro-4-pyridyl)cyclopropanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-pyridyl)cyclopropanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity .

Comparison with Similar Compounds

1-(2-Fluoro-4-pyridyl)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a fluorinated pyridine ring and a cyclopropane carboxylic acid moiety, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

1-(2-fluoropyridin-4-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H8FNO2/c10-7-5-6(1-4-11-7)9(2-3-9)8(12)13/h1,4-5H,2-3H2,(H,12,13)

InChI Key

IPRCHWZZNKFHMV-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=NC=C2)F)C(=O)O

Origin of Product

United States

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